molecular formula C9H16N2O6 B164110 Malioxamycin CAS No. 73020-27-6

Malioxamycin

Cat. No.: B164110
CAS No.: 73020-27-6
M. Wt: 248.23 g/mol
InChI Key: KXQRAPMNPUXYGT-VDTYLAMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Malioxamycin is synthesized through a fermentation process involving Streptomyces lydicus. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation using optimized growth conditions for Streptomyces lydicus. The process includes maintaining specific pH, temperature, and nutrient conditions to maximize yield. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Malioxamycin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Malioxamycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antibiotic synthesis and structure-activity relationships.

    Biology: Investigated for its effects on bacterial cell wall synthesis and its potential as a tool for studying bacterial physiology.

    Medicine: Explored for its potential use as an antibiotic to treat infections caused by Gram-negative bacteria.

Mechanism of Action

Malioxamycin exerts its effects by inhibiting peptidoglycan synthesis in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the formation of spheroplasts and ultimately cell lysis. The molecular targets of this compound include enzymes involved in the synthesis of peptidoglycan, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: Another antibiotic that inhibits cell wall synthesis but is primarily effective against Gram-positive bacteria.

    Penicillin: A well-known antibiotic that also targets peptidoglycan synthesis but has a different structure and spectrum of activity.

    Cephalosporins: A class of antibiotics similar to penicillin but with a broader spectrum of activity.

Uniqueness

Malioxamycin is unique in its ability to form spheroplasts from Gram-negative bacteria, a feature not commonly observed with other antibiotics.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O6/c1-4(2)7(10)8(14)11-17-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQRAPMNPUXYGT-VDTYLAMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NOC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NO[C@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993783
Record name 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73020-27-6
Record name Malioxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073020276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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